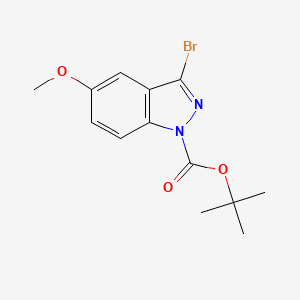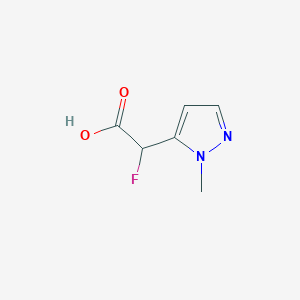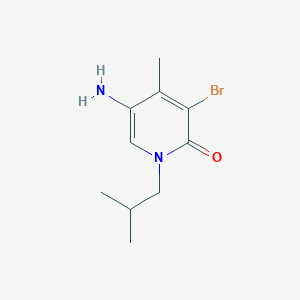
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one is a chemical compound with a complex structure that includes an amino group, a bromine atom, and a methyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridinones.
Scientific Research Applications
5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3-bromo-4-methyl-1-(2-methylpropyl)-1,2-dihydropyridin-2-one include other substituted pyridinones and dihydropyridinones with different functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and potential applications. The presence of the amino, bromo, and methyl groups in the dihydropyridinone ring structure contributes to its distinct reactivity and versatility in various chemical reactions.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
5-amino-3-bromo-4-methyl-1-(2-methylpropyl)pyridin-2-one |
InChI |
InChI=1S/C10H15BrN2O/c1-6(2)4-13-5-8(12)7(3)9(11)10(13)14/h5-6H,4,12H2,1-3H3 |
InChI Key |
FQDWRXWABCLWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


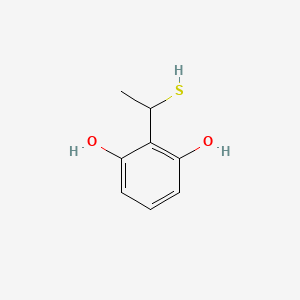

![N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B13076833.png)
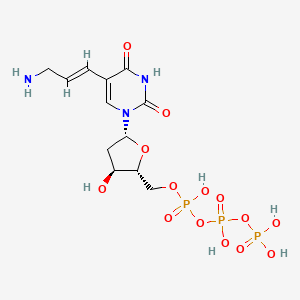
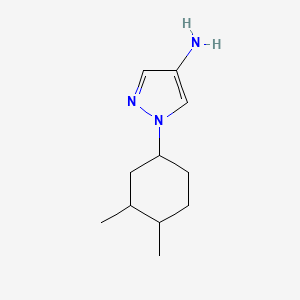

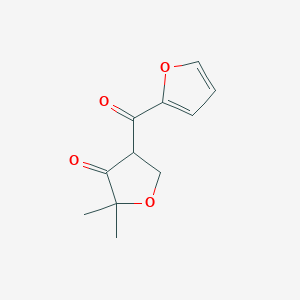
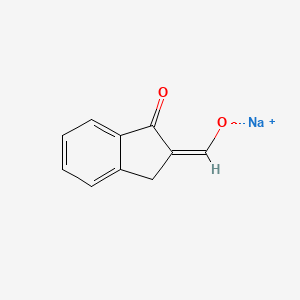
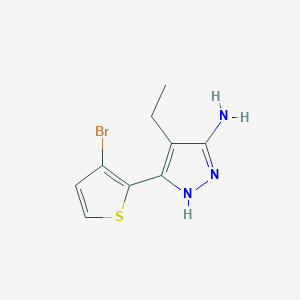
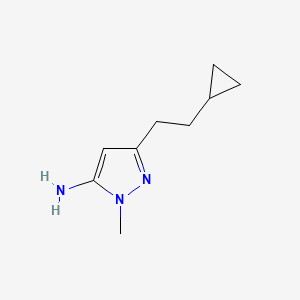
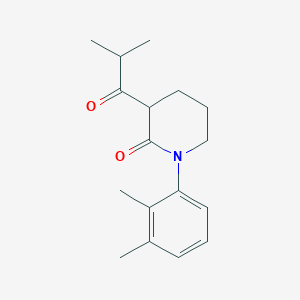
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
